molecular formula C13H15F4NO3 B7025970 N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide

N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide

Cat. No.: B7025970
M. Wt: 309.26 g/mol
InChI Key: XEYMGCPVBSWHCH-UHFFFAOYSA-N
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Description

N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide is a complex organic compound characterized by the presence of fluorine, methoxymethyl, and trifluoroethoxy groups

Properties

IUPAC Name

N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F4NO3/c1-20-6-10-4-9(2-3-11(10)14)5-18-12(19)7-21-8-13(15,16)17/h2-4H,5-8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYMGCPVBSWHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)CNC(=O)COCC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Fluoro-Methoxymethyl Benzyl Intermediate: This step involves the reaction of 4-fluoro-3-(methoxymethyl)benzyl chloride with a suitable nucleophile under controlled conditions.

    Introduction of the Trifluoroethoxy Group: The intermediate is then reacted with 2,2,2-trifluoroethanol in the presence of a base to introduce the trifluoroethoxy group.

    Acetamide Formation: Finally, the compound is converted to the acetamide derivative through an amidation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl or trifluoroethoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential and develop new applications.

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